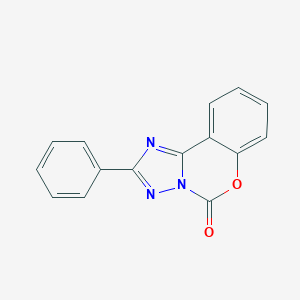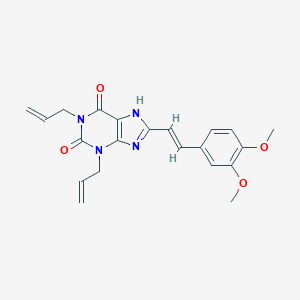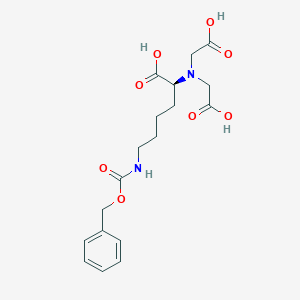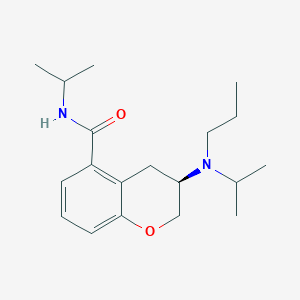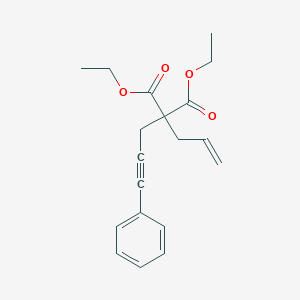
Diethyl-2-Allyl-2-(3-Phenylprop-2-in-1-yl)malonat
Übersicht
Beschreibung
Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate, also known as Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate, is a useful research compound. Its molecular formula is C19H22O4 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-allyl-2-(3-phenylprop-2-yn-1-yl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diethyl-2-Allyl-2-(3-Phenylprop-2-in-1-yl)malonat ist eine wertvolle Verbindung in der organischen Synthese. Aufgrund seiner reaktiven Alkinyl- und Allylgruppen dient es als Vorläufer für die Synthese komplexer Moleküle. Diese Gruppen können verschiedene chemische Reaktionen eingehen, darunter Cycloadditionen, nucleophile Additionen und palladiumkatalysierte Kupplungen, um komplizierte molekulare Architekturen zu bilden, die in Pharmazeutika und Agrochemikalien vorkommen .
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung verwendet, um Pharmakophore zu erzeugen, bei denen es sich um Teile von Molekülstrukturen handelt, die für die biologische Aktivität eines Arzneimittels verantwortlich sind. Seine Struktur ermöglicht die Einführung aromatischer Ringe durch Sonogashira-Kupplung, was für die Herstellung von Verbindungen mit potenziellen therapeutischen Wirkungen gegen verschiedene Krankheiten unerlässlich ist .
Materialwissenschaft
Die Fähigkeit der Verbindung, durch radikalische Polymerisation Polymere zu bilden, macht sie zu einem Kandidaten für die Herstellung neuer Materialien mit wünschenswerten Eigenschaften. Diese Materialien könnten Anwendungen in der Elektronik, Beschichtung und als Komponenten von Verbundwerkstoffen haben .
Katalyse
This compound kann als Ligand für Übergangsmetallkatalysatoren fungieren. Das Vorhandensein der Phenylpropynylgruppe ermöglicht es ihr, an Metalle zu binden und Reaktionen wie Hydrierungen und Kohlenstoff-Kohlenstoff-Bindungsbildungen zu erleichtern, die in der Industriechemie von entscheidender Bedeutung sind .
Agrochemie
Im Bereich der Agrochemie kann diese Verbindung zur Synthese von Herbiziden und Pestiziden verwendet werden. Seine strukturelle Flexibilität ermöglicht die Herstellung von Verbindungen, die mit bestimmten biologischen Zielen in Schädlingen und Unkräutern interagieren können, was möglicherweise zur Entwicklung effektiverer und selektiverer Mittel führt .
Photovoltaikforschung
Das konjugierte System der Verbindung ist in der Photovoltaikforschung von Interesse. Es kann bei der Konstruktion von organischen Photovoltaikzellen verwendet werden, wo es zur Lichtabsorption und zur Umwandlung von Sonnenenergie in Elektrizität beitragen kann .
Eigenschaften
IUPAC Name |
diethyl 2-(3-phenylprop-2-ynyl)-2-prop-2-enylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-4-14-19(17(20)22-5-2,18(21)23-6-3)15-10-13-16-11-8-7-9-12-16/h4,7-9,11-12H,1,5-6,14-15H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPBIVGRCZUELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(CC#CC1=CC=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435458 | |
| Record name | Diethyl (3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143633-91-4 | |
| Record name | Diethyl (3-phenylprop-2-yn-1-yl)(prop-2-en-1-yl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B131290.png)

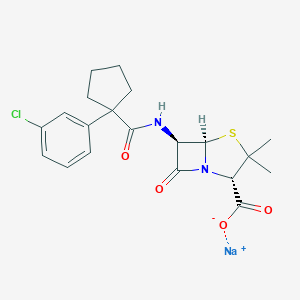

![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)

![4-Hydroxydibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)
